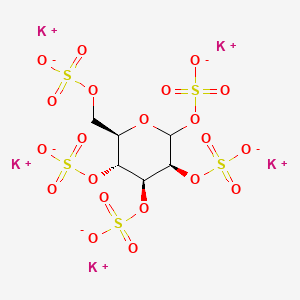

D-Mannopyranose pentasulfate potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Mannopyranose pentasulfate potassium salt is a compound with the molecular formula C6H7K5O21S5 and a molecular weight of 770.92 . It is a biomedical marvel known for its multifaceted nature, which includes anti-inflammatory and anticoagulant attributes . This makes it indispensable in rectifying afflictions stemming from aberrant coagulation and inflammation .

Molecular Structure Analysis

The molecular structure of D-Mannopyranose pentasulfate potassium salt is represented by the formula C6H7K5O21S5 . This indicates that the compound is composed of 6 carbon atoms, 7 hydrogen atoms, 5 potassium atoms, 21 oxygen atoms, and 5 sulfur atoms .Aplicaciones Científicas De Investigación

Enzymatic Hydrolysis and Bioethanol Production

Research highlights the role of microbial mannosidases in the hydrolysis of mannan, a major constituent of hemicelluloses in softwoods, to yield mannose. This enzymatic activity is pivotal for the complete depolymerization of mannan, facilitating the production of bioethanol, synthesis of alkyl glycosides, and development of pharmaceutical agents. Microbial mannosidases, produced mainly by bacteria and fungi, exhibit wide-ranging pH and temperature activity, underscoring their biotechnological applications (Chauhan & Gupta, 2017).

Agriculture and Potassium Research

The role of potassium (K) in agriculture, especially its significance in soil and plant physiology, has been extensively reviewed. Research emphasizes the necessity of understanding potassium's function in mitigating plant stress and its interaction with micronutrients to improve crop quality and yield. This necessitates further exploration of potassium's role from a molecular level to field management, highlighting its importance in addressing biotic and abiotic stresses (Römheld & Kirkby, 2010).

Glycosylation and Protein Function

C-mannosylation, a form of glycosylation involving D-mannopyranose, plays a crucial role in enhancing the structural and functional diversity of proteins. This modification involves the formation of a carbon–carbon bond with the indole ring of tryptophan, significantly impacting protein stability, secretion, and function. The review of C-mannosylated protein structures offers insights into the consensus motif for C-mannosylation and its implications for human health and biotechnology (Crine & Acharya, 2021).

Environmental and Industrial Applications

The use of Yarrowia lipolytica, a fungus adept at degrading hydrophobic substrates, showcases the environmental and industrial applications of mannose derivatives. This fungus is studied for its potential in bioremediation and the synthesis of biotechnologically relevant products. Its ability to degrade a variety of pollutants, coupled with its application in producing unique enzymes and for heterologous expression, illustrates the versatility of mannose derivatives in addressing environmental challenges and industrial needs (Bankar, Kumar, & Zinjarde, 2009).

Propiedades

IUPAC Name |

pentapotassium;[(2R,3R,4S,5S)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKOEMUICVNKKC-ROGCYDKWSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7K5O21S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Mannopyranose pentasulfate potassium salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)

![6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B568084.png)